3-Aminopyrido[3,4-b]pyrazin-2(1H)-one
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Overview
Description
3-Aminopyrido[3,4-b]pyrazin-2(1H)-one: is a heterocyclic compound that features a fused pyridine-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[3,4-b]pyrazinones.
Scientific Research Applications
Chemistry: 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its unique chemical structure allows for the development of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic process . This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Pyrido[2,3-b]pyrazine: A related compound used in the synthesis of various heterocyclic derivatives.
Uniqueness: 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one is unique due to its specific ring fusion and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and industrial products .
Properties
IUPAC Name |
3-amino-1H-pyrido[3,4-b]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-7(12)11-4-1-2-9-3-5(4)10-6/h1-3H,(H2,8,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJIGABDYREHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286711 |
Source
|
Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190144-16-2 |
Source
|
Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190144-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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